molecular formula C15H14Cl2N2S B5838151 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea

1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea

Cat. No.: B5838151
M. Wt: 325.3 g/mol
InChI Key: NQGNIMQXOWPHKA-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2S/c1-9-4-3-5-13(10(9)2)18-15(20)19-14-7-6-11(16)8-12(14)17/h3-8H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGNIMQXOWPHKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)NC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea typically involves the reaction of 2,4-dichloroaniline with 2,3-dimethylaniline in the presence of thiocyanate. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4-Dichlorophenyl)-3-(2,3-dimethylphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-Phenyl-3-(2,3-dimethylphenyl)thiourea: Lacks the dichloro substitution, which may affect its reactivity and biological activity.

    1-(2,4-Dichlorophenyl)-3-phenylthiourea: Similar structure but without the dimethyl substitution, leading to different chemical and physical properties

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